molecular formula C17H14N4OS B2901104 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-33-4

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2901104
CAS No.: 1021090-33-4
M. Wt: 322.39
InChI Key: WQHUEMWPOQGEGD-UHFFFAOYSA-N
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Description

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyridazinyl core linked to a benzamide moiety through a thioether bridge, which imparts unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through cyclization reactions involving appropriate precursors.

    Thioether Formation: The pyridazinyl core is then reacted with pyridin-3-ylmethyl thiol under suitable conditions to form the thioether linkage.

    Benzamide Coupling: The final step involves coupling the thioether-linked pyridazinyl intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide stands out due to its unique thioether linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHUEMWPOQGEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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